2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide
Description
This compound is a bis-thiazole derivative featuring two iodinated benzamide moieties. The structure comprises two 1,3-thiazole rings connected via a central thiazole unit, with 2-iodobenzamido groups at both termini. The presence of thiazole rings, known for their metabolic stability and π-stacking capabilities, suggests applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2N4O2S2/c21-13-7-3-1-5-11(13)17(27)25-19-23-15(9-29-19)16-10-30-20(24-16)26-18(28)12-6-2-4-8-14(12)22/h1-10H,(H,23,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSACPAYCPJNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-iodobenzamide with thiazole derivatives under controlled conditions. The reaction may involve the use of coupling agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: m-chloroperoxybenzoic acid under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogen exchange reactions using reagents like potassium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hypervalent iodine compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: May be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide involves its interaction with molecular targets through its iodine and thiazole moieties. These interactions can disrupt biological pathways or facilitate specific chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1 highlights key structural analogs and their distinguishing features:
Functional Group Analysis
- Iodine Substitution : The target compound’s dual iodine atoms contrast with EMAC2060/EMAC2061’s methoxy and halogen groups. Iodine’s larger atomic radius may improve hydrophobic interactions in binding pockets compared to smaller halogens (e.g., chlorine in EMAC2061) .
- Sulfonamide vs. Benzamide : The sulfonamide in ’s compound may confer different solubility and hydrogen-bonding profiles compared to the target’s benzamide groups .
Biological Activity
2-Iodo-N-{4-[2-(2-iodobenzamido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The presence of iodine and thiazole rings in its structure contributes to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 489.27 g/mol. The compound features two iodine atoms which may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H12I2N4OS^2 |
| Molecular Weight | 489.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Thiazole derivatives are known to exhibit various mechanisms including:
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that thiazole derivatives possess significant antibacterial, antifungal, and anticancer activities. Here are some findings related to the biological activity of this compound:
Anticancer Activity
Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines.
Antimicrobial Activity
The compound has exhibited potent antimicrobial properties against a range of pathogens. For instance:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range.
- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, indicating its potential use in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
